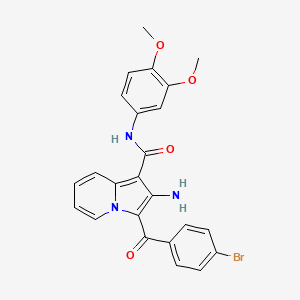

2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Indolizine derivatives are often synthesized through methods that involve the combination of different chemical entities. For example, heteroarylation of α-bromoamides with indolizines has been developed under mild conditions, which could potentially be adapted for the synthesis of compounds similar to 2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide (Sathish et al., 2022). Additionally, one-pot domino reactions have been employed for the synthesis of indolizine-1-carboxamide derivatives, indicating a method that could be relevant for our compound of interest (Ziyaadini et al., 2011).

Molecular Structure Analysis

The molecular structure of indolizine derivatives can be characterized by X-ray powder structure analysis, as demonstrated in studies of piroxicam derivatives similar to our compound (Chakraborty et al., 2007). This technique can reveal the three-dimensional framework and intermolecular interactions, such as hydrogen bonds and π interactions, which contribute to the stability and properties of the compound.

Chemical Reactions and Properties

Indolizine compounds can undergo various chemical reactions, such as electrophilic aromatic substitution, to introduce different functional groups or to fuse with other heterocyclic frameworks, enhancing their chemical diversity and potential applications. The presence of amino and carboxamide groups in the indolizine structure can lead to different reactivity patterns and interactions with other molecules (Sarkunam & Nallu, 2005).

Physical Properties Analysis

The physical properties of indolizine derivatives, such as solubility, melting point, and crystallinity, can significantly affect their practical applications. While specific data on 2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide is not available, analogous compounds have been studied for their photoluminescent properties, indicating potential for optical applications (Outlaw et al., 2016).

Scientific Research Applications

Photoluminescent Materials

Indolizine derivatives have been explored for their photoluminescent properties. For instance, a study demonstrated that certain indolizine compounds exhibit reversible pH-dependent optical properties, characterized by a dramatic blue shift in fluorescence emission upon protonation. This unusual behavior suggests potential applications in the development of pH sensors and photoluminescent materials for various technological applications (Outlaw et al., 2016).

Antimicrobial and Anticancer Activities

Another avenue of research involves the synthesis of indolizine derivatives for their biological activities. Studies have synthesized various indolizine-based compounds, examining their cytotoxic and antimicrobial effects. These compounds have shown potential as therapeutic agents against specific cancer cell lines and microbial pathogens, suggesting the relevance of indolizine derivatives in medicinal chemistry and drug discovery (Hassan et al., 2014).

Application to Tropical Diseases

Indolizine derivatives have also been synthesized with the aim of addressing tropical diseases. Research in this area focuses on creating compounds with potential therapeutic applications against diseases prevalent in tropical regions, highlighting the versatility of indolizine derivatives in contributing to global health solutions (Zhang et al., 2014).

Dyeing and Functional Materials

Furthermore, indolizine compounds have been incorporated into novel dye molecules for dyeing polyester fibers, exhibiting high efficiency and desirable color characteristics. These compounds' applications extend to creating sterile and biologically active fabrics, indicating their potential in materials science and textile engineering (Khalifa et al., 2015).

properties

IUPAC Name |

2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20BrN3O4/c1-31-18-11-10-16(13-19(18)32-2)27-24(30)20-17-5-3-4-12-28(17)22(21(20)26)23(29)14-6-8-15(25)9-7-14/h3-13H,26H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRAKDJQUCQIIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-3-(4-bromobenzoyl)-N-(3,4-dimethoxyphenyl)indolizine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2492700.png)

![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2492703.png)

![[1-(3-Methoxyanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2492705.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2492709.png)

![1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492710.png)

![5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2492717.png)

![4-[1-(1,3-Benzoxazol-2-yl)azetidin-3-yl]oxypyridine-2-carboxamide](/img/structure/B2492719.png)